molecular formula C22H16ClFN4OS2 B2933012 N-(4-chlorophenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide CAS No. 923202-05-5

N-(4-chlorophenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide

Cat. No.: B2933012
CAS No.: 923202-05-5
M. Wt: 470.97
InChI Key: JLEGZGRQXSILFL-UHFFFAOYSA-N
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Description

This compound features a pyridazine core substituted with a 4-methyl-1,3-thiazole moiety bearing a 4-fluorophenyl group at position 3. The pyridazine ring is further functionalized with a sulfanylacetamide chain linked to a 4-chlorophenyl group. Crystallographic studies of analogous compounds (e.g., N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide) reveal planar geometries favoring intermolecular interactions, which may enhance stability and binding affinity .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClFN4OS2/c1-13-21(31-22(25-13)14-2-6-16(24)7-3-14)18-10-11-20(28-27-18)30-12-19(29)26-17-8-4-15(23)5-9-17/h2-11H,12H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLEGZGRQXSILFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClFN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-chlorophenylamine, 4-fluorophenylthiazole, and pyridazine derivatives. These intermediates are then subjected to various coupling reactions, such as nucleophilic substitution and condensation reactions, under controlled conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The sulfur atom in the sulfanyl (-S-) linker is susceptible to oxidation. Reaction conditions and outcomes depend on the oxidizing agent:

Oxidizing Agent Conditions Product Key Findings
Hydrogen peroxideAqueous ethanol, 25°CSulfoxide derivativePartial oxidation yields sulfoxide without ring degradation .
Potassium permanganateAcidic medium, 60°CSulfone derivativeStrong oxidation cleaves the thioether bond, forming sulfone and fragmented byproducts .

Mechanistic Insight :

  • Sulfur’s lone pairs facilitate electrophilic attack, forming intermediates like sulfoxides before further oxidation .

  • Steric hindrance from adjacent aromatic rings slows reaction kinetics.

Nucleophilic Substitution

The pyridazine and thiazole rings participate in substitution reactions due to electron-deficient aromatic systems:

Reagent Target Site Product Conditions
AmmoniaPyridazine C-3 positionAmino-substituted pyridazineHigh-pressure autoclave, 120°C .
Sodium methoxideThiazole C-2 positionMethoxy-substituted thiazoleAnhydrous DMF, reflux .

Key Observations :

  • Electron-withdrawing groups (e.g., -F, -Cl) on aromatic rings enhance electrophilicity at pyridazine C-3 .

  • Thiazole substitution is regioselective due to nitrogen’s inductive effects.

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

Conditions Product Yield
6M HCl, refluxCarboxylic acid derivative78%
2M NaOH, ethanol, 80°CSodium carboxylate85%

Mechanistic Pathway :

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

  • Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate.

Reduction Reactions

Selective reduction of functional groups has been reported:

Reducing Agent Target Site Product
Lithium aluminum hydrideAcetamide carbonylAmine derivative
Catalytic hydrogenationPyridazine ringPartially saturated pyridazine

Challenges :

  • Over-reduction of aromatic rings can occur under vigorous conditions .

  • LiAlH4 may reduce thiazole sulfur, leading to ring opening.

Electrophilic Aromatic Substitution (EAS)

The 4-chlorophenyl and 4-fluorophenyl groups undergo EAS at meta/para positions:

Reagent Reaction Product
Nitrating mixture (HNO3/H2SO4)NitrationNitro-substituted aryl rings
Sulfur trioxideSulfonationSulfonic acid derivatives

Substituent Effects :

  • Chlorine and fluorine direct incoming electrophiles to meta positions due to -I effects .

  • Steric bulk from the thiazole-methyl group limits substitution on adjacent positions.

Cycloaddition and Heterocyclization

The compound participates in cyclization reactions to form fused heterocycles:

Reagent Product Application
Ethylene diamineImidazopyridazine hybridEnhanced bioactivity
ThioureaThiadiazolo-pyridazine derivativeAnticancer screening

Synthetic Utility :

  • Cycloadditions exploit the pyridazine ring’s electron deficiency for Diels-Alder reactions .

  • Heterocyclization often requires catalytic Pd or Cu to facilitate cross-coupling.

Comparative Reactivity Table

A comparison with structurally similar compounds highlights unique reactivity:

Compound Key Reactivity Difference
N-(4-fluorophenyl)-2-[(pyridin-2-yl)sulfanyl]acetamideLower oxidation stability due to absence of thiazole .
N-(3-nitrophenyl)thiazole-pyridazine hybridsEnhanced electrophilic substitution at nitro group.

Structural Insights :

  • The 4-methyl-thiazole group stabilizes intermediates via hyperconjugation .

  • Pyridazine’s electron deficiency accelerates nucleophilic attacks compared to pyridine.

Stability Under Environmental Conditions

Condition Degradation Pathway Half-Life
UV light (254 nm)Photolytic cleavage of sulfanyl linker48 hours
pH 9.0, 25°CHydrolysis of acetamide to carboxylic acid72 hours

Handling Recommendations :

  • Store in amber vials under inert atmosphere to prevent photodegradation.

  • Avoid prolonged exposure to basic aqueous solutions .

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and therapeutic research.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Pharmacological Activity

The target compound’s bioactivity can be contextualized against structurally similar acetamides. For example:

Compound Name Key Substituents Activity (Model) Reference
N-(4-Chlorophenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide 4-Fluorophenyl, 4-methyl-thiazole, pyridazine Not reported (assumed kinase inhibition)
N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-Ethyl-triazole, pyridine Anticancer (in vitro)
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide 4-Methylphenyl, difluorophenyl Anti-inflammatory (IC₅₀ = 12 µM)
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives Furan, triazole Anti-exudative (10 mg/kg dose)
  • Thiazole vs. Triazole Cores: The thiazole moiety in the target compound may confer distinct electronic properties compared to triazole-containing analogs.
  • Fluorophenyl/Chlorophenyl Groups : The 4-fluorophenyl and 4-chlorophenyl groups in the target compound and its analogs contribute to lipophilicity, improving membrane permeability. However, fluorinated derivatives often exhibit better metabolic stability than chlorinated ones due to reduced susceptibility to oxidative degradation .

Crystallographic and Electronic Properties

  • Crystal Packing: The crystal structure of N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide shows N–H···N and N–H···O hydrogen bonds, stabilizing a layered packing arrangement. This suggests that the target compound’s pyridazine-thiazole system may adopt similar intermolecular interactions, critical for solid-state stability .
  • Electrostatic Potential (ESP): Computational analyses (e.g., Multiwfn) of analogous compounds reveal negative ESP regions near the sulfanyl and acetamide groups, indicating hydrogen bond acceptor sites. The 4-fluorophenyl group exhibits a weakly positive ESP, favoring hydrophobic interactions .

Pharmacokinetic and Toxicity Profiles

  • Metabolism : Triazole-containing analogs (e.g., 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide) undergo cytochrome P450-mediated oxidation at the ethyl group, whereas thiazole derivatives may resist such modifications due to sulfur’s electron-withdrawing effects .
  • Toxicity : Chlorophenyl-substituted compounds (e.g., the target) may pose higher hepatotoxicity risks compared to fluorophenyl derivatives, as observed in rodent models for similar structures .

Key Research Findings

  • Synthetic Accessibility : The target compound’s pyridazine-thiazole scaffold requires multi-step synthesis, including Suzuki coupling for thiazole formation and nucleophilic substitution for sulfanylacetamide attachment. Yields for analogous reactions range from 45–60% .
  • Biological Screening : While specific data for the target compound is unavailable, structurally related N-(4-chlorophenyl)acetamides show moderate inhibition (IC₅₀ = 5–20 µM) against kinases like EGFR and VEGFR2 .

Biological Activity

N-(4-chlorophenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its chemical structure, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the presence of a thiazole ring, a pyridazine moiety, and a chlorophenyl group. Its molecular formula is C35H33ClFN4O5SC_{35}H_{33}ClFN_4O_5S, with a molecular weight of approximately 679.6 g/mol. The structural formula can be represented as follows:

\text{N 4 chlorophenyl 2 6 2 4 fluorophenyl 4 methyl 1 3 thiazol 5 yl pyridazin 3 yl}sulfanyl)acetamide}

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in disease pathways. The thiazole and pyridazine rings are known to enhance the compound's affinity for these targets, potentially leading to significant therapeutic effects.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit notable anticancer properties. For instance, derivatives containing thiazole and pyridazine rings have shown cytotoxic effects against various cancer cell lines. In one study, compounds with similar configurations demonstrated IC50 values ranging from 1.1 µM to 3.3 µM against human cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) .

CompoundCell LineIC50 (µM)
Compound AMCF71.1
Compound BHCT1163.3
N-(4-chlorophenyl)-2-{...}TBDTBD

Antitubercular Activity

The compound's potential as an antitubercular agent has also been explored. A related study synthesized a series of compounds that exhibited significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 µM . The structural similarities suggest that this compound might also possess similar activity.

Case Studies

  • Study on Cytotoxicity : In vitro studies on related thiazole compounds revealed that they induced apoptosis in cancer cells through the activation of caspase pathways. The mechanism involved the generation of reactive oxygen species (ROS), leading to cell cycle arrest at the G1 phase .
  • Antimicrobial Screening : Compounds structurally related to N-(4-chlorophenyl)-2-{...} were screened for antimicrobial activity against various pathogens, showing promising results in inhibiting bacterial growth .

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